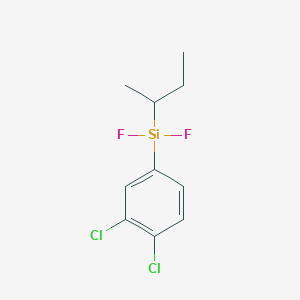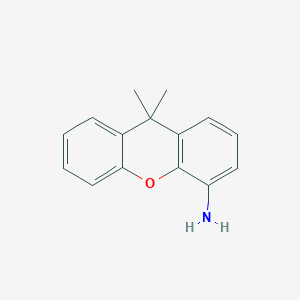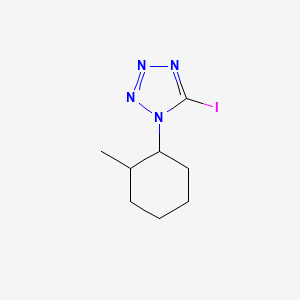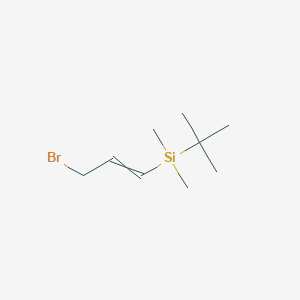![molecular formula C12H7FO2 B12618693 4-[(4-Fluorophenyl)ethynyl]furan-2(5H)-one CAS No. 920531-27-7](/img/structure/B12618693.png)
4-[(4-Fluorophenyl)ethynyl]furan-2(5H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[(4-Fluorophenyl)ethynyl]furan-2(5H)-one is an organic compound that belongs to the class of furan derivatives It is characterized by the presence of a furan ring substituted with a 4-fluorophenyl ethynyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(4-Fluorophenyl)ethynyl]furan-2(5H)-one typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 4-fluorophenylacetylene and furan-2(5H)-one.
Coupling Reaction: The key step involves the coupling of 4-fluorophenylacetylene with furan-2(5H)-one. This can be achieved using palladium-catalyzed cross-coupling reactions, such as the Sonogashira coupling reaction.
Reaction Conditions: The reaction is typically carried out in the presence of a palladium catalyst, a copper co-catalyst, and a base such as triethylamine. The reaction is conducted under an inert atmosphere, such as nitrogen or argon, at elevated temperatures (around 60-80°C) for several hours.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, using larger reactors, and ensuring the purity and yield of the final product through purification techniques such as recrystallization or column chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
4-[(4-Fluorophenyl)ethynyl]furan-2(5H)-one can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,5-dione derivatives.
Reduction: The compound can be reduced to form dihydrofuran derivatives.
Substitution: The fluorine atom on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions, often in the presence of a base like sodium hydroxide (NaOH).
Major Products
Oxidation: Furan-2,5-dione derivatives.
Reduction: Dihydrofuran derivatives.
Substitution: Various substituted phenyl derivatives, depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
4-[(4-Fluorophenyl)ethynyl]furan-2(5H)-one has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in the development of new drugs, particularly for its antibacterial and anticancer properties.
Materials Science: The compound’s unique structure makes it a candidate for use in organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Biological Research: It is used as a probe in biochemical studies to investigate enzyme interactions and cellular pathways.
Wirkmechanismus
The mechanism of action of 4-[(4-Fluorophenyl)ethynyl]furan-2(5H)-one involves its interaction with specific molecular targets:
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-[(4-Fluorophenyl)ethynyl]phenol: Similar in structure but with a hydroxyl group instead of a furan ring.
2-Ethynylfuran: Contains an ethynyl group attached to a furan ring but lacks the fluorophenyl group.
4-(4-Substituted amidobenzyl)furan-2(5H)-one: Contains an amidobenzyl group instead of a fluorophenyl group and is studied for its topoisomerase I inhibitory activity.
Uniqueness
4-[(4-Fluorophenyl)ethynyl]furan-2(5H)-one is unique due to the combination of a furan ring with a 4-fluorophenyl ethynyl group
Eigenschaften
CAS-Nummer |
920531-27-7 |
|---|---|
Molekularformel |
C12H7FO2 |
Molekulargewicht |
202.18 g/mol |
IUPAC-Name |
3-[2-(4-fluorophenyl)ethynyl]-2H-furan-5-one |
InChI |
InChI=1S/C12H7FO2/c13-11-5-3-9(4-6-11)1-2-10-7-12(14)15-8-10/h3-7H,8H2 |
InChI-Schlüssel |
NIWDEZTWHZRXIF-UHFFFAOYSA-N |
Kanonische SMILES |
C1C(=CC(=O)O1)C#CC2=CC=C(C=C2)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![{3-Bromo-5-[4-(trifluoromethyl)phenyl]thiophen-2-yl}methanol](/img/structure/B12618629.png)
![(2R)-2-[4-(Benzyloxy)phenyl]-4-[(1R)-1-phenylethyl]morpholine](/img/structure/B12618634.png)
![4-[4-(4-Butylphenyl)phenyl]-2-fluoro-1-isothiocyanatobenzene](/img/structure/B12618638.png)
![2-{2-[4-(Dimethylamino)phenyl]ethenyl}-1,3-benzothiazole-7-carbonitrile](/img/structure/B12618642.png)



![[(3S,8S,9S,10R,13R,14S,17S)-10,13-dimethyl-17-octyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] tetradecanoate](/img/structure/B12618665.png)
![N-(2-Aminoethyl)-2-methoxy-4-[(3-nitrophenyl)methoxy]benzamide](/img/structure/B12618675.png)
![3,6-Dihexyl-1H,4H-furo[3,4-c]furan-1,4-dione](/img/structure/B12618683.png)
![N-(4-Hydroxy-1-methyl-2-oxo-1,2-dihydroquinolin-3-yl)-2-[3-(2-methoxyethoxy)phenyl]acetamide](/img/structure/B12618694.png)

